methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate
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Overview
Description
Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate is an organic compound with the molecular formula C11H17NO2 It is a derivative of butanoic acid, featuring a pyrrole ring attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate typically involves the esterification of 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoic acid.
Reduction: Formation of 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,3-dimethyl-2-(1H-indol-1-yl)butanoate
- Methyl 3,3-dimethyl-2-(1H-imidazol-1-yl)butanoate
- Methyl 3,3-dimethyl-2-(1H-pyridin-1-yl)butanoate
Uniqueness
Methyl 3,3-dimethyl-2-(1H-pyrrol-1-yl)butanoate is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 3,3-dimethyl-2-pyrrol-1-ylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-11(2,3)9(10(13)14-4)12-7-5-6-8-12/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNZQYIWCYSXPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)N1C=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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